REACTION_CXSMILES
|
[C:1]1(=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:2]1
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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C1(CCC2=CC=CC=C12)=O
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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N1CCCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DRY_WITH_MATERIAL
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Details
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had been dried over 3A sieves
|
Type
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ADDITION
|
Details
|
were added to a 500 mL, 3-neck flask
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Type
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CUSTOM
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Details
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equipped with an overhead stirrer
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Type
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TEMPERATURE
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Details
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Dean-Stark apparatus and condenser which was maintained under a dry N2 atmosphere
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Type
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ADDITION
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Details
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Benzene (200 mL dried over 4A sieves) was added
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Type
|
TEMPERATURE
|
Details
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to reflux for 30 hours
|
Duration
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30 h
|
Type
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CUSTOM
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Details
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At the end of this period 1H NMR analysis of a reaction
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Name
|
|
Type
|
product
|
Smiles
|
C1C=C(C2=CC=CC=C12)N1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |